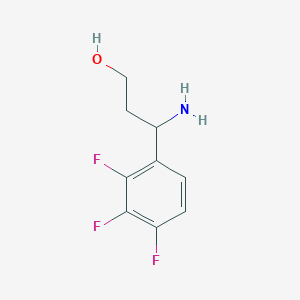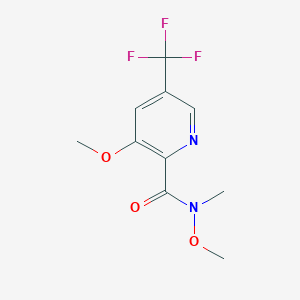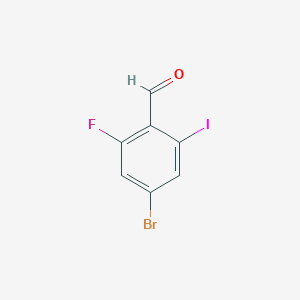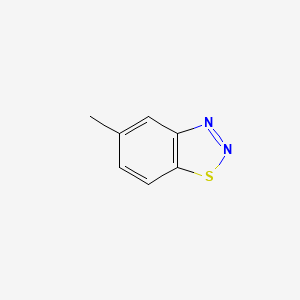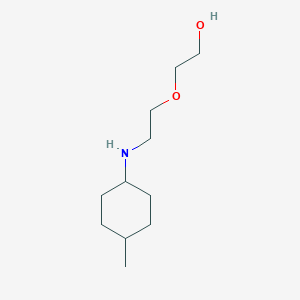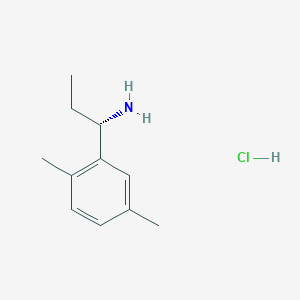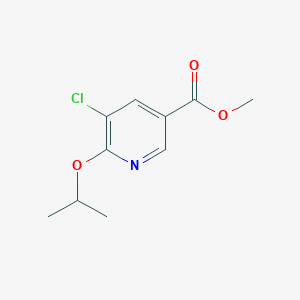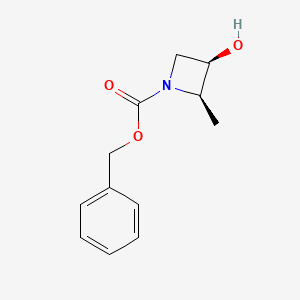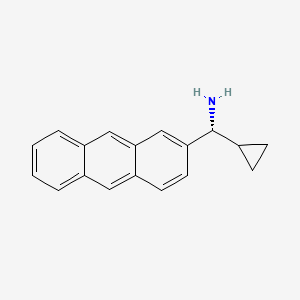
(1R)-2-Anthrylcyclopropylmethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-Anthrylcyclopropylmethylamine is a chiral amine compound characterized by the presence of an anthracene moiety attached to a cyclopropylmethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Anthrylcyclopropylmethylamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene precursor using diazo compounds, ylides, or carbene intermediates.
Attachment of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts alkylation reaction, where anthracene reacts with a cyclopropylmethyl halide in the presence of a Lewis acid catalyst.
Amine Functionalization: The final step involves the conversion of the cyclopropylmethyl halide to the corresponding amine through nucleophilic substitution using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-Anthrylcyclopropylmethylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Anthracene derivatives with oxidized functional groups.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R)-2-Anthrylcyclopropylmethylamine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (1R)-2-Anthrylcyclopropylmethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-Phenylcyclopropylmethylamine: Similar structure with a phenyl group instead of an anthracene moiety.
(1R)-2-Naphthylcyclopropylmethylamine: Similar structure with a naphthalene group instead of an anthracene moiety.
Uniqueness
(1R)-2-Anthrylcyclopropylmethylamine is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties compared to its phenyl and naphthyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C18H17N |
|---|---|
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
(R)-anthracen-2-yl(cyclopropyl)methanamine |
InChI |
InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2/t18-/m1/s1 |
Clave InChI |
SVHKCCRZWPOXFM-GOSISDBHSA-N |
SMILES isomérico |
C1CC1[C@H](C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
SMILES canónico |
C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13026440.png)
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13026445.png)
